N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfamoyl group attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled through a series of reactions involving sulfonation and amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and sulfonated products.
Scientific Research Applications
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)acetamide: Lacks the thiophene ring.
N-(4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide: Lacks the pyrazole ring.
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the pyrazole and thiophene rings, which can confer distinct electronic and steric properties. These features may enhance its binding affinity to specific targets or improve its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13(22)20-15-3-5-16(6-4-15)26(23,24)19-11-17(14-7-10-25-12-14)21-9-2-8-18-21/h2-10,12,17,19H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAQJGJUHAQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.